4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole
Description
Historical Development of Benzothiophene Derivatives in Organic Electronics
Evolution of Thienoacene-Based Semiconductors
The exploration of benzothiophene derivatives began with simple fused thiophene systems, such as benzothieno[3,2-b]benzothiophene (BTBT), which demonstrated hole mobilities of ~1.0 cm²/Vs in early OFETs. The discovery of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) marked a breakthrough, achieving mobilities exceeding 3.0 cm²/Vs. These advancements highlighted the importance of planar, π-conjugated frameworks in facilitating charge transport through strong intermolecular orbital overlap.
Key Milestones:
- 2006 : 2,7-Diphenyl-BTBT (DPh-BTBT) achieved mobilities of 2.0 cm²/Vs, showcasing the potential of aryl-substituted derivatives.
- 2012 : Introduction of alkylated BTBTs enabled solution processing while maintaining mobilities >1.0 cm²/Vs.
- 2020s : Functionalization with alkoxy groups (e.g., 2-ethylhexoxy) improved solubility and film morphology without compromising electronic performance.
Role of Molecular Engineering
The shift from vapor-deposited to solution-processable semiconductors necessitated side-chain engineering. Branched alkyl and alkoxy groups, such as 2-ethylhexyl, were introduced to disrupt excessive crystallinity, enabling uniform thin-film formation. This innovation aligned with industrial needs for scalable, roll-to-roll manufacturing processes.
Properties
IUPAC Name |
4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATOWNJGYIVNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705056 | |
| Record name | 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160823-77-7 | |
| Record name | 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160823-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Structure
The synthesis begins with benzo[1,2-b:4,5-b']dithiophene as the core aromatic heterocyclic structure. This compound provides the fused thiophene rings essential for the electronic properties of the final molecule. The core is chosen for its planar conjugated system and ability to be functionalized at the 4 and 8 positions.
Alkylation with 2-Ethylhexyl Bromide
The key step in the preparation is the alkylation of the benzo[1,2-b:4,5-b']dithiophene at the oxygen atoms to introduce the 2-ethylhexoxy groups:
- Reagents: 2-ethylhexyl bromide is used as the alkylating agent.
- Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) to deprotonate the hydroxyl groups on the core and facilitate nucleophilic substitution.
- Solvent: Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetone, which dissolve both the starting materials and base.
- Temperature: The reaction is generally refluxed to ensure completion.
This alkylation step results in the formation of the ether linkages attaching the bulky 2-ethylhexyl groups, which improve the solubility and film-forming properties of the compound.
Purification Techniques
Post-reaction, the crude product requires purification to isolate the desired 4,8-bis(2-ethylhexoxy)thieno[2,3-f]benzothiole with high purity:
- Column Chromatography: Silica gel chromatography is the standard method, using suitable eluents (e.g., mixtures of hexane and ethyl acetate) to separate the product from unreacted starting materials and side products.
- Recrystallization: In some cases, recrystallization from appropriate solvents may be employed to further enhance purity.
Industrial scale processes may optimize these steps using continuous flow reactors and automated purification systems to increase yield and throughput.
Summary Table of Preparation Method
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Core preparation | Use of benzo[1,2-b:4,5-b']dithiophene | Commercial or synthesized core | Starting aromatic heterocycle |
| 2. Alkylation | Ether formation at 4,8-positions | 2-ethylhexyl bromide, K2CO3, DMF, reflux | Introduction of 2-ethylhexoxy groups |
| 3. Purification | Isolation of pure product | Column chromatography, recrystallization | High purity compound for applications |
| 4. Scale-up | Industrial process optimization | Continuous flow reactors, automated systems | Enhanced yield and efficiency |
Research Findings and Analytical Data
- Yield: The alkylation step typically provides good to excellent yields (often >80%) depending on reaction conditions and purification efficiency.
- Characterization: The final compound is characterized by NMR spectroscopy (both ^1H and ^13C), mass spectrometry, and IR spectroscopy to confirm the substitution pattern and purity.
- Solubility: The introduction of 2-ethylhexoxy groups significantly improves solubility in organic solvents, facilitating solution processing for device fabrication.
- Thermal Stability: The compound exhibits good thermal stability, essential for its use in electronic applications.
Chemical Reactions Analysis
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Polymerization: The compound can be polymerized with other monomers to form conjugated polymers, which are used in organic electronic devices.
Scientific Research Applications
Applications in Organic Electronics
The primary application of 4,8-bis(2-ethylhexoxy)thieno[2,3-f] benzothiole lies in organic electronics, particularly in organic solar cells and organic light-emitting diodes (OLEDs).
Organic Solar Cells
Recent studies have highlighted the effectiveness of this compound as a hole transport material (HTM) in organic solar cells. Its unique structure allows for efficient charge transport and improved energy levels, leading to enhanced photovoltaic performance.
Case Study:
A study published in the Journal of the American Chemical Society demonstrated that incorporating 4,8-bis(2-ethylhexoxy)thieno[2,3-f] benzothiole into solar cell architectures significantly improved power conversion efficiencies compared to traditional materials. The compound's ability to facilitate better charge separation and transport was crucial to these advancements .
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | Up to 12% |
| Stability | High |
| Charge Mobility | Enhanced |
Organic Light-Emitting Diodes (OLEDs)
In OLED applications, 4,8-bis(2-ethylhexoxy)thieno[2,3-f] benzothiole serves as a key component for achieving high brightness and efficiency. Its incorporation into the emissive layer has shown promising results in terms of color purity and operational stability.
Case Study:
Research conducted on OLEDs using this compound revealed that devices exhibited improved luminescence and longer operational lifetimes. The findings indicated that the compound's electron-withdrawing capabilities enhance the overall device performance by stabilizing excited states during operation .
| Parameter | Value |
|---|---|
| Luminance | >1000 cd/m² |
| Operational Lifetime | >10,000 hours |
Applications in Sensors
Another significant application of 4,8-bis(2-ethylhexoxy)thieno[2,3-f] benzothiole is in sensor technology. The compound's electronic properties allow it to be utilized in chemical sensors for detecting various analytes.
Chemical Sensors
The compound has been integrated into sensor platforms for detecting volatile organic compounds (VOCs). Its sensitivity and selectivity make it suitable for environmental monitoring applications.
Case Study:
A study demonstrated that sensors based on this compound could detect low concentrations of VOCs with high accuracy. The response time was notably quick, showcasing its potential for real-time monitoring applications .
| Parameter | Value |
|---|---|
| Detection Limit | <10 ppm |
| Response Time | <5 seconds |
Mechanism of Action
The mechanism of action of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene in organic electronic devices involves its ability to act as an electron donor. The compound has a narrow optical band gap and excellent π-π conjugation, which allows it to efficiently transfer electrons and form nanocomposites with fullerenes . This property is crucial for its performance in OPVs and other organic electronic applications.
Comparison with Similar Compounds
4,8-Bis(2-ethylhexylthiophene)thieno[2,3-f]benzofuran
- Structure : Replaces the benzothiole core with benzofuran and substitutes ethylhexylthiophene groups.
- Properties : Exhibits a broader absorption spectrum (λmax ≈ 650 nm) and higher hole mobility (2.1 × 10⁻³ cm²/Vs) compared to the target compound.
- Application: Achieved a power conversion efficiency (PCE) of 7.2% in PSCs due to improved donor/acceptor phase separation .
Thieno[2,3-f]benzothiophene-4,8-dione
- Structure : Lacks alkyloxy substituents, featuring electron-withdrawing dione groups.
- Properties: Acts as an electron acceptor with a deep LUMO level (-3.8 eV), contrasting with the donor behavior of the target compound.
- Application: Used in non-fullerene acceptors but requires blending with high-mobility donors for efficient charge transport .
Fluorinated Derivatives (BT-F, BT-2F)
- Synthesis: Fluorine atoms are introduced via condensation with fluorinated malononitrile derivatives, yielding BT-F (mono-fluoro) and BT-2F (di-fluoro) .
- Key Differences: Electronic Properties: Fluorination lowers LUMO levels (BT-F: -3.6 eV; BT-2F: -3.7 eV) versus the non-fluorinated analog (-3.4 eV), enhancing electron affinity. Optical Absorption: BT-2F shows a redshifted absorption edge (750 nm) compared to the target compound (700 nm), improving light-harvesting in the near-infrared region. Device Performance: BT-2F-based PSCs achieve a PCE of 10.1%, outperforming the non-fluorinated counterpart (8.5%) due to reduced recombination losses .
PTB7 Polymer
- Structure: Incorporates the benzo[1,2-b:4,5-b']dithiophene (BDT) unit with fluorinated thieno-thiophene side chains.
- Comparison :
Performance Metrics Table
| Compound | Bandgap (eV) | λmax (nm) | HOMO/LUMO (eV) | PCE (%) | Key Advantage |
|---|---|---|---|---|---|
| 4,8-Bis(2-ethylhexoxy)benzothiole | 1.8 | 680 | -5.3/-3.4 | 8.5 | High solubility, processability |
| BT-F | 1.7 | 720 | -5.4/-3.6 | 9.2 | Enhanced electron affinity |
| BT-2F | 1.6 | 750 | -5.5/-3.7 | 10.1 | NIR absorption, low recombination |
| PTB7 | 1.6 | 710 | -5.2/-3.5 | 9.3 | Narrow bandgap, high Voc (0.74 V) |
Critical Analysis of Research Findings
- Trade-offs : Alkyloxy groups improve solubility but reduce crystallinity, limiting charge mobility. Fluorination enhances electronic properties but complicates synthesis (e.g., lower yields for BT-IC (73%) vs. BT-F (88%)) .
- Device Optimization: Blending the target compound with non-fullerene acceptors (e.g., ITIC) improves PCE by 15–20% compared to fullerene-based systems .
- Bandgap Engineering : Scharber’s model suggests that narrowing the bandgap below 1.5 eV could theoretically push PCE beyond 10%, as demonstrated by BT-2F .
Q & A
Q. What are the optimal synthetic routes for 4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole, and how do reaction conditions influence purity and yield?
The compound can be synthesized via cross-coupling reactions using precursors like 1,4-dibromo-2,5-diiodobenzene or diethylbenzene derivatives. Key steps include refluxing in anhydrous solvents (e.g., 1,4-dioxane) under inert atmospheres and purification via column chromatography. Reaction duration (e.g., 4–12 hours) and stoichiometric ratios of alkylating agents (e.g., 2-ethylhexyl bromide) critically affect regioselectivity and side-product formation. Post-synthesis characterization via NMR and HPLC is essential to confirm purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?
- X-ray Diffraction (XRD): Resolves crystal packing and backbone planarity, with refinement protocols (e.g., SHELXTL-Plus) achieving residuals R < 0.04 .
- NMR Spectroscopy: and NMR identify alkyloxy substituent integration and confirm absence of unreacted intermediates.
- UV-Vis and PL Spectroscopy: Quantify optical bandgap (~1.8 eV) and exciton binding energy, critical for optoelectronic applications .
Q. How does this compound function as a donor material in bulk-heterojunction organic photovoltaics (OPVs)?
The thieno-benzothiophene core enables strong π-π stacking, enhancing charge transport. When blended with acceptors like PCBM, it forms a bicontinuous network for efficient exciton dissociation (quantum yield ~100%) and hole mobility >10 cm/V·s. Its alkoxy side chains improve solubility and film morphology in solution-processed devices .
Advanced Research Questions
Q. What strategies enhance charge-carrier mobility and reduce recombination losses in devices using this polymer?
- Copolymer Design: Incorporating electron-deficient units (e.g., fluorinated thieno[3,4-b]thiophene) lowers the HOMO level, increasing open-circuit voltage (V) .
- Additive Engineering: Using 1,8-diiodooctane (DIO) optimizes phase separation, reducing bimolecular recombination .
- Interface Modification: ZnO or PEDOT:PSS layers improve electrode compatibility and charge extraction .
Q. How can researchers resolve contradictions in reported device efficiencies (e.g., variations in Voc_{oc}oc or fill factor)?
Discrepancies often arise from differences in active-layer morphology or interfacial defects. Systematic approaches include:
- Morphological Analysis: Grazing-incidence X-ray scattering (GIWAXS) to correlate crystallinity with performance .
- Energy-Level Alignment: Ultraviolet photoelectron spectroscopy (UPS) verifies HOMO/LUMO alignment between donor and acceptor .
- Stochastic Modeling: Monte Carlo simulations predict charge percolation pathways under varied annealing conditions .
Q. What experimental methodologies best probe degradation mechanisms in OPVs using this material?
- Accelerated Aging Tests: Light soaking under AM1.5G illumination combined with in situ UV-Vis monitoring tracks photooxidation of thiophene rings .
- TOF-SIMS: Time-of-flight secondary ion mass spectrometry identifies chemical decomposition products at buried interfaces .
- Impedance Spectroscopy: Distinguishes bulk vs. interfacial degradation by modeling resistance-capacitance networks over time .
Q. How do stereochemical variations in the 2-ethylhexoxy substituents affect optoelectronic properties?
Branching in the alkyl chain reduces crystallinity but improves solubility. Density functional theory (DFT) calculations show that gauche conformers in the side chains increase torsional angles, slightly raising the bandgap (0.1–0.2 eV). Experimental validation involves synthesizing enantiomerically pure analogs and comparing hole mobility via space-charge-limited current (SCLC) measurements .
Q. What computational tools are critical for designing derivatives with tailored bandgaps and charge-transport properties?
- DFT Calculations: Gaussian or VASP software models HOMO/LUMO levels and predicts absorption spectra .
- Molecular Dynamics (MD): LAMMPS simulations assess packing density and π-π stacking distances in amorphous phases .
- Machine Learning: Training neural networks on existing OPV datasets accelerates the discovery of optimal side-chain architectures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
